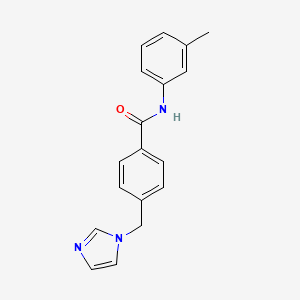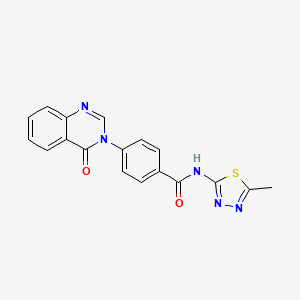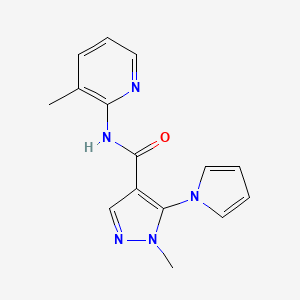![molecular formula C20H18ClN3O4 B4517792 2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B4517792.png)
2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2,4-dimethoxyphenyl)acetamide
Vue d'ensemble
Description
2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H18ClN3O4 and its molecular weight is 399.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 399.0985838 g/mol and the complexity rating of the compound is 639. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cardiotonic Activity
Research has shown that related dihydropyridazinone derivatives exhibit potent cardiotonic effects. For instance, certain compounds within this chemical family have been identified as powerful positive inotropes in animal models. These compounds have demonstrated significant potential in enhancing heart muscle contractility, indicating their possible application in the development of treatments for heart failure and related cardiovascular conditions (Robertson et al., 1986).
Photovoltaic Efficiency and Ligand-Protein Interactions
Another study focused on benzothiazolinone acetamide analogs, which share structural similarities with the target compound, highlighted their potential in photovoltaic applications. These compounds exhibited good light-harvesting efficiency and free energy of electron injection, making them suitable for use as photosensitizers in dye-sensitized solar cells (DSSCs). Additionally, molecular docking studies suggested these compounds might interact favorably with biological targets such as Cyclooxygenase 1 (COX1), implying potential therapeutic applications (Mary et al., 2020).
Oxidation Reactivity
The study of oxidation reactivity in similar acetamide compounds has provided valuable insights into their chemical behavior, which can be crucial for their application in synthetic chemistry and drug development. Understanding how these compounds react under oxidative conditions can guide the design of new molecules with desired reactivity and stability profiles (Pailloux et al., 2007).
Antimicrobial Activity
Pyridine and pyrimidinone derivatives, synthesized from similar starting materials, have shown promising antimicrobial properties. These findings suggest that structurally related compounds, including those with the acetamide group, could be explored for their potential as new antimicrobial agents, addressing the ongoing need for novel antibiotics (Hossan et al., 2012).
Patent Insights on Medicinal Chemistry
Patent literature has also reflected the importance of pyridazino compounds in various therapeutic areas, including cardiology, neurology, and oncology. Such patents highlight the ongoing interest in developing new drugs based on this core structure for diverse medical applications (Habernickel, 2002).
Propriétés
IUPAC Name |
2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4/c1-27-13-7-8-17(18(11-13)28-2)22-19(25)12-24-20(26)10-9-16(23-24)14-5-3-4-6-15(14)21/h3-11H,12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOIVPRLMFWXNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-chloro-5-(1H-pyrrol-1-yl)benzoyl]-4-piperidinecarboxamide](/img/structure/B4517714.png)

![4-{[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}thiomorpholine](/img/structure/B4517736.png)

![N-(2-chlorobenzyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4517746.png)
![2-(isopropylamino)-N-[2-(4-methoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B4517751.png)

![4-chloro-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole](/img/structure/B4517759.png)
![6-(4-fluorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B4517764.png)

![6-fluoro-3-[1-(1H-indol-1-ylacetyl)-4-piperidinyl]-1,2-benzisoxazole](/img/structure/B4517770.png)
![1-methyl-N-[4-(1-pyrrolidinyl)benzyl]-3-piperidinecarboxamide](/img/structure/B4517774.png)
![2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4517776.png)

